N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that combines an amine group with a nitrophenoxy moiety and an oxalic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine typically involves a multi-step process. One common method includes the nitration of 3-methylphenol to form 3-methyl-4-nitrophenol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield N-[2-(3-methyl-4-nitrophenoxy)ethyl]amine. The final step involves the reaction of this amine with butan-2-one to form the desired compound. The oxalic acid component is introduced by reacting the amine with oxalic acid in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Condensation: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-(3-methyl-4-aminophenoxy)ethyl]butan-2-amine.
Substitution: Formation of various substituted phenoxy derivatives.
Condensation: Formation of imines or amides depending on the carbonyl compound used.
Scientific Research Applications
N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, leading to modulation of their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine can be compared with similar compounds such as:
N-[2-(4-nitrophenoxy)ethyl]butan-2-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
N-[2-(3-methyl-4-aminophenoxy)ethyl]butan-2-amine: The reduced form with an amine group instead of a nitro group, which may have different chemical and biological properties.
N-[2-(3-methyl-4-nitrophenoxy)ethyl]pentan-2-amine: Has a longer alkyl chain, which may influence its solubility and interaction with biological targets.
The uniqueness of N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C2H2O4/c1-4-11(3)14-7-8-18-12-5-6-13(15(16)17)10(2)9-12;3-1(4)2(5)6/h5-6,9,11,14H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGBDYHLFGQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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